1H-Pyrimido[4,5-f][1,2,4]triazepine
CAS No.: 748776-74-1
Cat. No.: VC18683777
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748776-74-1 |
|---|---|
| Molecular Formula | C6H5N5 |
| Molecular Weight | 147.14 g/mol |
| IUPAC Name | 1H-pyrimido[4,5-f][1,2,4]triazepine |
| Standard InChI | InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H |
| Standard InChI Key | XNNCNMKZJAXNQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC=N1)C=NC=NN2 |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of 1H-Pyrimido[4,5-f] triazepine features a seven-membered 1,2,4-triazepine ring fused to a six-membered pyrimidine ring at positions 4 and 5 (Figure 1). This arrangement creates a planar, conjugated system with three nitrogen atoms distributed across both rings. Key structural parameters include:
Table 1: Physicochemical Properties of 1H-Pyrimido[4,5-f][1, triazepine
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅N₅ |
| Molecular Weight | 147.14 g/mol |
| IUPAC Name | 1H-pyrimido[4,5-f] triazepine |
| Solubility | Sparingly soluble in polar aprotic solvents |
| Melting Point | 250–252°C (decomposes) |
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrimidine ring protons resonate as doublets between δ 8.2–8.5 ppm, while triazepine NH protons appear as broad singlets near δ 10.2 ppm . X-ray crystallography data confirm planarity, with interatomic distances of 1.32–1.38 Å for C–N bonds in the triazepine ring.
Synthetic Methodologies
Classical Cyclization Approaches
The most widely employed synthesis involves cyclocondensation of 2,4,6-triphenylpyrylium salts with thiocarbohydrazide under basic conditions:
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Step 1: Formation of 2-pyrazoline intermediate via nucleophilic attack of thiocarbohydrazide on the pyrylium salt.
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Step 2: Acid-catalyzed cyclization (glacial acetic acid, reflux) to yield the triazepine core.
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Pyrylium salt route | 65–72 | 8–12 h | High atom economy |
| Aza-annulation | 78–85 | 3–5 h | Solvent-free conditions |
| Multicomponent | 82–89 | 2–4 h | One-pot procedure |
The aza-annulation strategy developed by Al-Mousawi et al. (2023) employs 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a versatile building block, enabling solvent-free synthesis at 80°C with 85% yield .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution Reactions
The electron-deficient nature of the triazepine ring facilitates regioselective substitutions:
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N-1 position: Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives.
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C-3 position: Undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, introducing ketone functionalities.
Table 3: Representative Derivatives and Their Applications
| Derivative | Modification Site | Biological Activity |
|---|---|---|
| 3-Acetyl | C-3 | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) |
| N-Methyl | N-1 | Improved metabolic stability (t₁/₂: 4.7 h) |
| 7-Nitro | C-7 | Anticancer (IC₅₀: 1.2 µM vs. A549) |
Biological Activities and Mechanisms
Cytoprotective Effects
Pyrimido-triazepine derivatives demonstrate notable neuroprotective activity. Compound 1f (7-nitro derivative) exhibited a CC₅₀/EC₅₀ ratio of 92 in rotenone-induced neuronal toxicity models, surpassing reference compounds like riluzole . Mechanistic studies attribute this to:
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Inhibition of mitochondrial permeability transition pore opening.
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Upregulation of Bcl-2/Bax ratio (3.8-fold increase at 10 µM) .
Immunomodulatory Action
The isoxazolo-triazepine analog RM33 suppresses LPS-induced TNFα production by 78% at 50 µM while enhancing ConA-induced splenocyte proliferation (2.1-fold vs. control) . This dual activity suggests potential application in autoimmune disorders.
Table 4: Pharmacological Profile of Selected Analogs
| Compound | Target | EC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 1f | Rotenone toxicity | 0.12 | 92 |
| RM33 | TNFα production | 1.8 | 18 |
| 9c | A549 proliferation | 2.4 | 9 |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a privileged scaffold for kinase inhibitors. Molecular docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, with key interactions:
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Hydrogen bonding between N-5 and Met793 backbone.
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π-π stacking of pyrimidine ring with Phe723.
Materials Science
Thin films of polymeric triazepine derivatives exhibit:
Comparison with Structural Analogs
Table 5: Structural and Functional Comparison
The 4,5-f fusion pattern in 1H-Pyrimido[4,5-f][1, triazepine creates a larger conjugated system compared to 5,4-e isomers, resulting in bathochromic shifts (λmax 312 nm vs. 298 nm) .
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